![molecular formula C8H11NO2 B2795607 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1547444-68-7](/img/structure/B2795607.png)
1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1547444-68-7 . It has a molecular weight of 153.18 . It appears as a powder .
Synthesis Analysis
The synthesis of pyrroles, including compounds similar to “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is1S/C8H11NO2/c1-3-9-5-4-7 (6 (9)2)8 (10)11/h4-5H,3H2,1-2H3, (H,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Pyrroles, including “1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 153.18 .Scientific Research Applications
- Esterification : The compound finds use in esterification reactions, where it can participate as a reactant or catalyst .
- Dyes and Pigments : Researchers utilize 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid in the preparation of dyes, pigments, and fluorescent materials. Its chemical properties contribute to the coloration and optical properties of these compounds .
Organic Synthesis and Chemical Reactions
Dye and Pigment Preparation
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Pyrrole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives , it’s likely that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
properties
IUPAC Name |
1-ethyl-2-methylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRQYYDXOAZYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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